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Introduction

Noribogaine (12-hydroxyibogamine) is the principal and long-acting psychoactive metabolite of
ibogaine, an indole alkaloid derived from the West African shrub Tabernanthe iboga.[1] While
ibogaine has garnered interest for its purported anti-addictive properties, its clinical application
is hampered by hallucinogenic effects and safety concerns, including cardiotoxicity.[2][3]
Noribogaine is thought to mediate many of the therapeutic, anti-addictive effects of its parent
compound but with a potentially more favorable safety and psychoactive profile.[3][4] Unlike
ibogaine, noribogaine does not appear to produce intense psychedelic or oneirogenic (dream-
like) states at doses studied in humans, nor is it associated with the tremorigenic effects of
ibogaine.[5] This technical guide provides an in-depth summary of the current understanding of
noribogaine's psychoactive effects, focusing on its complex pharmacodynamics, preclinical
behavioral data, and the methodologies used in its evaluation.

Pharmacodynamics: A Multi-Target Profile

Noribogaine's psychoactive effects are underpinned by its interaction with multiple
neurotransmitter systems. Its binding profile is distinct from ibogaine, exhibiting higher affinity
for opioid receptors and the serotonin transporter.[6][5][7]

Interaction with the Opioid System
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Noribogaine's most distinctive pharmacological feature is its activity at opioid receptors,
particularly the kappa-opioid receptor (KOR).[8]

o Kappa-Opioid Receptor (KOR): Noribogaine is a G-protein biased agonist of the KOR.[9][8] It
potently activates the G-protein signaling pathway, which is associated with analgesic and
anti-addictive effects, but only weakly engages the [3-arrestin pathway, which is hypothesized
to mediate the dysphoric and anxiogenic effects typically associated with KOR activation.[8]
In fact, at the B-arrestin pathway, it acts as a functional antagonist.[8] This biased agonism is
a key differentiator from typical KOR agonists and may explain its lack of aversive effects.[9]

e Mu-Opioid Receptor (MOR): Noribogaine acts as a weak antagonist at the MOR.[9][8][10]
While early reports suggested full agonist activity, functional assays and human studies have
not demonstrated classic mu-agonist effects like respiratory depression.[4][10][11]

o Delta-Opioid Receptor (DOR): Noribogaine has a lower affinity for the DOR compared to
KOR and MOR.[7]
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Interaction with the Serotonergic System

Noribogaine is a potent, non-competitive inhibitor of the serotonin transporter (SERT), leading
to increased extracellular serotonin levels.[6][2][5][10] Its potency for SERT is significantly
greater than that of ibogaine.[1][12] This mechanism is shared with selective serotonin
reuptake inhibitors (SSRIs) and likely contributes to the antidepressant-like effects observed in
preclinical models.[10][13] Structural studies show that noribogaine stabilizes the inward-open
conformation of SERT, a distinct mechanism from SSRIs which stabilize an outward-open
state.[14][15]

Interaction with Other Systems

o Glutamatergic System: Similar to its parent compound, noribogaine is a weak N-methyl-D-
aspartate (NMDA) receptor antagonist, though it has a lower affinity than ibogaine.[6][5] This
action may contribute to its anti-addictive properties by modulating synaptic plasticity
involved in craving and withdrawal.[10]

o Dopaminergic System: Noribogaine binds to the dopamine transporter (DAT) but is
significantly less potent at inhibiting dopamine reuptake compared to serotonin reuptake.[2]
[12] Preclinical studies show it can decrease extracellular dopamine levels in the nucleus
accumbens, an effect similar to ibogaine.[10][12]

e Neurotrophic Factors: Both noribogaine and ibogaine have been shown to increase the
expression of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area
(VTA).[3][16] This upregulation is a key mechanism implicated in the reduction of alcohol
self-administration in animal models.[3][17]

» Cholinergic System: Noribogaine, like ibogaine, is an antagonist of the a3[34 nicotinic
acetylcholine receptor (hAAChR), which is implicated in the rewarding effects of nicotine and
other drugs.[16][18]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding noribogaine's interaction
with various CNS targets.

Table 1: Receptor Binding Affinities (Ki, pM)
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Noribogaine (Ki,

Target M) Ibogaine (Ki, pM) Reference(s)
M
Kappa-Opioid
MRS 0.96 3.77 [7]
Receptor
Mu-Opioid Receptor 2.66 11.04 [7]
Delta-Opioid Receptor  24.72 > 100 [7]
Serotonin Transporter
0.04 (IC50) ~4-5 (1C50) [12]
(SERT)
Dopamine Transporter
2.05 ~1-3 [6][19]
(DAT)
NMDA Receptor Weak antagonist Weak antagonist [6]

| Sigma-2 Receptor | No binding | Binds |[6] |

Table 2: Functional Activity of Noribogaine

Target &

Assay Type Metric Value Reference(s)
Pathway
KOR G-Protein GDP-GTP
L. EC50 9 uM [8]
Activation Exchange
KOR G-Protein Efficacy vs.
o ) Emax 75% [8]
Activation Dynorphin A
KOR B-Arrestin ) Efficacy vs.
] [B-Arrestin Assay ) 12% [8]
Recruitment Dynorphin A
KOR B-Arrestin Functional
IC50 1uM [8]

Recruitment Antagonism

| MOR G-Protein & -Arrestin | Functional Antagonism | Ke | 20 uM |[9][8] |

Preclinical and Human Psychoactive Effects
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Preclinical Behavioral Models

Animal studies demonstrate that noribogaine shares ibogaine's anti-addictive profile but lacks

some of its adverse effects.

e Drug Self-Administration: Systemic administration of noribogaine reduces self-administration
of morphine and cocaine in rats, with effects lasting for an extended period.[3][12] It also
decreases ethanol self-administration when infused directly into the VTA.[3]

o Opioid Withdrawal: In mice, oral noribogaine dose-dependently reduces the somatic signs of
naloxone-precipitated morphine withdrawal.[20]

o Locomotor Activity and Side Effects: Unlike ibogaine, noribogaine does not induce tremors or
ataxia in rodents.[3] It also antagonizes the motor stimulant effect of morphine.[20]

o Sleep and Wakefulness: In rats, noribogaine promotes wakefulness and suppresses REM
sleep, effects that are likely mediated by its potent SERT inhibition.[5]

Human Studies

Human data on noribogaine is limited. A Phase | ascending-dose study in healthy male
volunteers administered single oral doses of 3-60 mg.[11]

o Psychoactivity: At these doses, noribogaine was found to be safe and well-tolerated, with no
mu-opioid agonist effects or the classic psychedelic/hallucinogenic effects associated with
high-dose ibogaine.[21][11]

» Opioid Withdrawal: A randomized, placebo-controlled trial failed to find a significant reduction
in opioid withdrawal symptoms at the doses tested.[21][22] Researchers suggest the doses
may have been too low to achieve therapeutic anti-withdrawal effects.[22]

Key Experimental Methodologies

The characterization of noribogaine's psychoactive profile relies on a range of established in
vitro and in vivo experimental protocols.
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In Vivo Evaluation (Animal Models)
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» Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of
a compound for a specific receptor or transporter. The protocol involves incubating
membrane preparations from tissues expressing the target of interest with a radiolabeled
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ligand that is known to bind to the site. The ability of noribogaine to displace the radioligand
is measured at various concentrations, allowing for the calculation of its inhibitory constant
(Ki).[7][19]

e Functional Assays ([3>S]GTPyS Binding & B-Arrestin Recruitment): These assays measure
the functional consequence of receptor binding.

o [3S]GTPYS binding assesses G-protein activation. In the presence of an agonist like
noribogaine at the KOR, the G-protein exchanges GDP for radiolabeled [3*S]GTPyS. The
amount of radioactivity incorporated is proportional to the degree of G-protein activation,
allowing for determination of potency (EC50) and efficacy (Emax).[9][23]

o [-Arrestin recruitment assays measure the recruitment of B-arrestin protein to the receptor
upon activation. This is often done using techniques like Bioluminescence Resonance
Energy Transfer (BRET), where the receptor and [3-arrestin are tagged with a luciferase
and a fluorescent protein, respectively. Agonist-induced proximity results in an energy
transfer, which can be quantified.[9]

o Operant Self-Administration: This is a key behavioral model to assess the anti-addictive
potential of a drug. Animals (typically rats) are trained to perform an action, such as pressing
a lever, to receive an infusion of a drug of abuse (e.g., morphine, cocaine). After establishing
stable self-administration, the effect of a test compound like noribogaine on the rate of lever
pressing is measured to determine if it reduces the motivation to seek the drug.[3]

o Polysomnography: To study effects on sleep and wakefulness, animals are surgically
implanted with electrodes to record electroencephalography (EEG) and electromyography
(EMG). Following administration of noribogaine, continuous recordings are collected and
scored to quantify time spent in wakefulness, slow-wave sleep, and REM sleep.[5]

Conclusion: A Unique Psychoactive Profile

Noribogaine presents a complex and unique pharmacological profile that distinguishes it from
both its parent compound, ibogaine, and traditional psychedelic or opioid compounds. Its
psychoactive effects are not characterized by the intense hallucinatory experiences of classic
psychedelics but are instead driven by a nuanced interplay between several key neural
systems.
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The primary mechanisms driving its effects are hypothesized to be:

e Biased KOR agonism, which may reduce drug craving and withdrawal without producing the
negative affective states of other KOR agonists.

o Potent SERT inhibition, likely contributing to antidepressant effects and alterations in sleep
architecture.[5][10]

o Upregulation of GDNF, which may mediate long-term reductions in drug and alcohol seeking
behavior.[3]

 Weak NMDA and nAChR antagonism, providing additional, subtle modulation of pathways
involved in addiction.[6][16]

In summary, noribogaine is not a classic psychedelic but a multi-target neuromodulator. Its
unique combination of biased KOR agonism and potent SERT inhibition, coupled with a lack of
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the overt psychoactive and toxic effects of ibogaine, makes it a compelling candidate for further

investigation in the development of novel pharmacotherapies for substance use disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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